2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine
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Overview
Description
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine is a chemical compound characterized by the presence of a fluorine atom attached to a benzenesulfonyl group, which is further connected to a phenyl-ethylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phenyl-ethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzenesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzenesulfonyl chloride
- 4-Fluorobenzenesulfonamide
- 4-Fluorobenzenesulfonic acid
Uniqueness
2-(4-Fluoro-benzenesulfonyl)-2-phenyl-ethylamine is unique due to the presence of both a fluorine atom and a phenyl-ethylamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The fluorine atom enhances the compound’s stability and reactivity, while the phenyl-ethylamine structure provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-phenylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSOYUMEFGOXCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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